
1-Cyano-7-(trifluoromethoxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyano-7-(trifluoromethoxy)naphthalene is an organic compound with the molecular formula C12H6F3NO It is a derivative of naphthalene, characterized by the presence of a cyano group (–CN) and a trifluoromethoxy group (–OCF3) attached to the naphthalene ring
Preparation Methods
The synthesis of 1-Cyano-7-(trifluoromethoxy)naphthalene typically involves the introduction of the cyano and trifluoromethoxy groups onto the naphthalene ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable naphthalene derivative is reacted with a cyanide source and a trifluoromethoxy source under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
1-Cyano-7-(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyano-7-(trifluoromethoxy)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Cyano-7-(trifluoromethoxy)naphthalene involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the trifluoromethoxy group can influence the compound’s electronic properties, enhancing its reactivity. These interactions can affect various biochemical pathways, making the compound useful in different applications.
Comparison with Similar Compounds
1-Cyano-7-(trifluoromethoxy)naphthalene can be compared with similar compounds such as:
1-Cyano-6-(trifluoromethoxy)naphthalene: Similar structure but with the trifluoromethoxy group at a different position.
1-Cyano-7-methoxynaphthalene: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
1-Cyano-7-fluoronaphthalene: Similar structure but with a fluorine atom instead of a trifluoromethoxy group. The uniqueness of this compound lies in the presence of both the cyano and trifluoromethoxy groups, which impart distinct chemical properties and reactivity.
Properties
Molecular Formula |
C12H6F3NO |
|---|---|
Molecular Weight |
237.18 g/mol |
IUPAC Name |
7-(trifluoromethoxy)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H6F3NO/c13-12(14,15)17-10-5-4-8-2-1-3-9(7-16)11(8)6-10/h1-6H |
InChI Key |
CLIIYIKFKRVXMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)OC(F)(F)F)C(=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


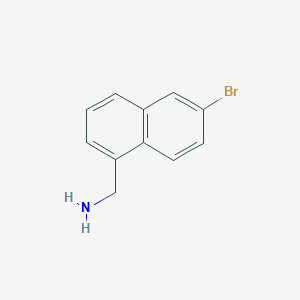
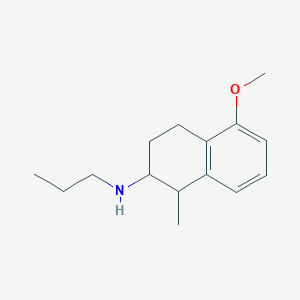
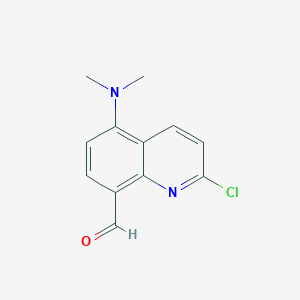
![7-Amino-14-azadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B11873172.png)


![1-Cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B11873193.png)
![5-Bromo-7-chloroimidazo[1,5-a]pyridine](/img/structure/B11873196.png)
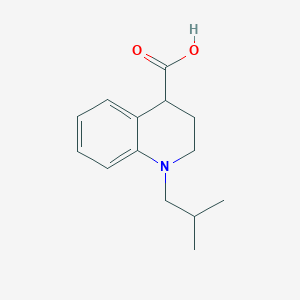


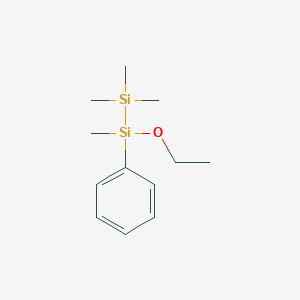
![2-(2-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11873220.png)

